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molecular formula C7H5Br2Cl B2796846 2-Bromo-1-(bromomethyl)-4-chlorobenzene CAS No. 33924-45-7

2-Bromo-1-(bromomethyl)-4-chlorobenzene

Cat. No. B2796846
M. Wt: 284.38
InChI Key: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04593033

Procedure details

To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar, reflux condenser and argon inlet was added 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol), N-bromosuccinimide (18.66 g, 48.67 mmol) and dry, degassed carbon tetrachloride (200 ml). The stirred mixture was heated at reflux while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours. The cooled reaction mixture was diluted with carbon tetrachloride and washed with water (2×200 ml) and brine (400 ml). Drying (MgSO4), filtration, and removal of the solvent in vacuo left compound (2a) as a colorless oil. HPLC analysis indicates the material to be approximately 80% of the monobromo and 20% of the dibromo material. 'H NMR (CDCl3) δ4.55 (s, 2H), 7.00-7.65 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)C
Name
Quantity
18.66 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and argon inlet
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
degassed carbon tetrachloride (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water (2×200 ml) and brine (400 ml)
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration, and removal of the solvent in vacuo
WAIT
Type
WAIT
Details
left compound (2a) as a colorless oil

Outcomes

Product
Name
Type
Smiles
BrC1=C(CBr)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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